1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine
Description
Properties
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRPVMRDIOYHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonin receptor. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission.
Mode of Action
This compound acts as a serotonergic releasing agent. It binds to the serotonin receptor, leading to an increase in the extracellular concentration of serotonin, which is a neurotransmitter involved in a variety of functions including mood regulation, appetite, and sleep.
Biochemical Pathways
The interaction of this compound with the serotonin receptor triggers a series of biochemical reactions. This leads to the activation of the G protein-coupled receptor signaling pathway, which in turn influences various downstream effects such as mood regulation, appetite control, and sleep cycle.
Pharmacokinetics
As a rule of thumb, the bioavailability of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition.
Result of Action
The action of this compound at the cellular level results in an increased concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can have various effects at the molecular and cellular levels, depending on the specific type of serotonin receptor that is activated.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or inhibit its effects. Additionally, individual factors such as genetic variations in serotonin receptors or metabolic enzymes can also influence the drug’s efficacy and safety profile.
Biochemical Analysis
Biochemical Properties
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. These interactions are primarily agonistic, meaning that this compound binds to these receptors and activates them, leading to various downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter thermoregulation and produce anxiety-like responses in animal models. Additionally, it affects the cardiovascular system and has weak effects on the cardiovascular system.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at several serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. This binding leads to the release of serotonin and subsequent activation of serotonin signaling pathways. It does not significantly affect dopamine or norepinephrine reuptake or efflux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, it has been noted to produce aversive effects in animals rather than self-administration, which may explain its limited use as a recreational drug.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may produce anxiolytic effects, while higher doses can lead to adverse effects such as hyperthermia, respiratory depression, and interference with the circadian system. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4. These metabolic processes lead to the formation of various metabolites, which may also contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to bind to the serotonin transporter (SERT), which plays a crucial role in its distribution and effects.
Biological Activity
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The molecular structure features a piperazine ring substituted with a fluorinated phenyl group, which suggests significant interactions with various biological targets. This article aims to provide an overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Overview
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H14F4N2
- CAS Number : 1545452-71-8
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) receptors. Research indicates that similar compounds exhibit significant activity at the 5-HT1A receptor subtype, which is crucial for mood regulation and anxiety response . The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, potentially leading to improved pharmacological effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have reported on the biological effects of compounds related to this compound:
- Antidepressant Activity : A study demonstrated that compounds with similar structures effectively modulated serotonin levels in animal models, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Properties : In vitro studies showed that piperazine derivatives can induce apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit tumor growth in xenograft models by downregulating key proteins involved in cell proliferation .
- Anti-inflammatory Effects : Research indicated that related piperazine compounds could reduce levels of pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]piperazine | Trifluoromethyl group | Moderate activity at 5-HT receptors |
| 1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine | Chlorine instead of fluorine | Lower potency compared to fluorinated analogs |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that piperazine derivatives, including 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine, exhibit antidepressant-like effects. These compounds interact with serotonin receptors, which are crucial in regulating mood. A study demonstrated that substituents on the piperazine ring can significantly influence the binding affinity and efficacy at serotonin receptors, suggesting potential for developing new antidepressants based on this structure .
Antitumor Properties
The compound has been evaluated for its antitumor effects. In vitro studies showed that derivatives of piperazine can inhibit the proliferation of various cancer cell lines. A specific study highlighted the effectiveness of piperazine derivatives in modulating protein kinase activity, which is vital for cancer cell growth and survival .
Pharmacology
Receptor Modulation
this compound acts as a modulator for several receptor systems, including dopamine and serotonin receptors. Its ability to selectively bind to these receptors makes it a candidate for treating psychiatric disorders such as schizophrenia and depression. The fluorinated structure enhances lipophilicity, improving blood-brain barrier penetration, which is crucial for central nervous system-targeted therapies .
Potential in Pain Management
Recent findings suggest that piperazine derivatives may also possess analgesic properties. The modulation of pain pathways via serotonin and norepinephrine reuptake inhibition presents a promising avenue for developing new pain management therapies .
Biochemical Applications
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. By inhibiting MAO, this compound may enhance the levels of neurotransmitters like serotonin and dopamine in the brain .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Protein kinase inhibition | |
| Analgesic | Serotonin/norepinephrine reuptake | |
| Enzyme inhibition | MAO inhibition |
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial evaluated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo, supporting its potential as a therapeutic agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on various cancer cell lines demonstrated that compounds structurally related to this compound effectively reduced cell viability and induced apoptosis through kinase pathway modulation. This highlights its potential role in cancer therapy development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Receptor Selectivity
Piperazine derivatives with trifluoromethylphenyl or fluorophenyl groups exhibit varied biological activities depending on substituent positions:
Key Observations :
- Positional Effects: The 3-CF₃ substitution (as in compound 3) is associated with 5-HT1B agonism, while 4-CF₃ analogs are often intermediates. The target compound’s 3-F and 4-CF₃ groups may alter receptor binding compared to monosubstituted analogs .
- Fluorine Impact: Fluorine at the 3-position may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
Pharmacological Profiles
- Serotonin Receptor Modulation: 1-(3-Trifluoromethylphenyl)piperazine (compound 3) acts as a 5-HT1B agonist, reducing GABAB synaptic potentials in rat dopamine neurons . In contrast, 5-HT1A agonists like PAPP (1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) exhibit insecticidal activity, suggesting substituent-dependent functional divergence .
- Antinociceptive Effects: Intrathecal administration of 1-(3-trifluoromethylphenyl)piperazine maleate induces antinociception in rats, with bell-shaped dose-response curves .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine generally follows a two-step approach:
- Formation of the substituted benzyl intermediate : Introduction of the 3-fluoro-4-(trifluoromethyl)phenyl moiety with a benzyl halide or equivalent reactive group.
- Nucleophilic substitution with piperazine : The benzyl intermediate reacts with piperazine to form the target compound.
This approach ensures selective substitution on the aromatic ring and efficient coupling with piperazine.
Specific Synthetic Procedures
One-Pot Synthesis via Trifluoromethyl Amine Formation
A recent method involves a one-pot synthesis of trifluoromethyl amines, which can be adapted for the preparation of the target piperazine compound:
- In a nitrogen-filled glovebox, sodium trifluoromethanesulfinate (CF3SO2Na) and triphenylphosphine (PPh3) are combined.
- The substituted aniline derivative (e.g., 3-fluoro-4-(trifluoromethyl)aniline) is dissolved in acetonitrile and added to the mixture.
- After stirring at room temperature, silver fluoride (AgF) is introduced, and the reaction proceeds at 50 °C for several hours.
- The product is isolated by removing volatiles and purification via column chromatography.
This method leverages mild conditions and provides good yields of trifluoromethyl amines, which can be further functionalized to attach piperazine.
Preparation of 4-Trifluoromethylphenyl Piperazine via Ring-Closure
A patented method details the synthesis of 4-trifluoromethylphenyl piperazine, which is structurally related to the target compound:
- Step 1: Synthesis of 2-(2-chloroethyl)amine by reacting diethanolamine with sulfur oxychloride in an aprotic solvent such as 1,2-dichloroethane at 35–70 °C.
- Step 2: Ring-closure reaction of 3-fluoro-4-(trifluoromethyl)aniline with 2-(2-chloroethyl)amine under reflux in solvents like propanol, diethylene glycol monomethyl ether, or dimethylbenzene at 100–180 °C to form 4-trifluoromethylphenyl piperazine hydrochloride.
- Step 3: Neutralization of the hydrochloride salt with alkali (NaOH, ammoniacal liquor, or sodium carbonate) at 0–50 °C to liberate the free piperazine.
- Step 4: Purification by distillation under reduced pressure to achieve >99% purity.
This multi-step process is scalable and yields high-purity piperazine derivatives suitable for further functionalization.
Comparative Data on Preparation Conditions and Yields
Detailed Research Findings and Notes
- The one-pot method using trifluoromethanesulfinate salts and silver fluoride is advantageous for introducing trifluoromethyl groups under mild and controlled conditions, minimizing side reactions.
- The ring-closure method requires careful control of temperature and solvent choice to optimize yield and purity. Propanol and diethylene glycol monomethyl ether are preferred solvents for the cyclization step.
- Neutralization and purification steps are critical for obtaining high-purity piperazine derivatives. The use of sodium hydroxide or ammoniacal liquor followed by vacuum distillation ensures removal of impurities and residual salts.
- The described synthetic routes avoid harsh reagents and conditions, favoring scalability and reproducibility in an industrial setting.
- Literature lacks direct synthetic procedures explicitly naming this compound; however, the adaptation of these methods from closely related compounds is well-supported.
Q & A
What synthetic methodologies are optimal for preparing 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine, and how do structural modifications influence activity?
Answer:
The synthesis typically involves coupling a fluorinated aryl moiety to a piperazine core. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for triazole-linked derivatives, using reagents like CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . Structural modifications, such as the introduction of a trifluoromethyl group, enhance lipophilicity and metabolic stability, while bulky substituents (e.g., beta-cyclodextrin) may reduce toxicity but diminish biological activity . Analytical validation via elemental analysis, NMR, and HPLC is critical to confirm purity and structural integrity .
How can researchers evaluate the biological activity of this compound, particularly its antimicrobial and antiplatelet potential?
Answer:
- Antimicrobial Activity : Use standardized in vitro assays (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazine derivatives with nitro or trifluoromethyl groups show moderate-to-strong activity due to enhanced membrane permeability .
- Antiplatelet Activity : Perform platelet aggregation assays (e.g., using ADP or collagen as agonists). Computational docking studies (e.g., AutoDock Vina) can predict interactions with platelet receptors like P2Y₁₂, corroborated by in vitro data .
What advanced techniques are used to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Computational Modeling : Molecular docking (e.g., Schrödinger Suite) identifies binding affinities to targets like tyrosine kinases or microbial enzymes. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Experimental SAR : Compare IC₅₀ values across derivatives with varying substituents. For example, replacing ethylenediamine with a piperazine ring in acetylcholinesterase inhibitors increased activity 9.5-fold, highlighting the scaffold’s versatility .
What methodologies assess the compound’s toxicity and metabolic stability?
Answer:
- Toxicity : Conduct in vivo studies (e.g., rodent models) to determine LD₅₀ and organ-specific effects. Beta-cyclodextrin modifications reduce toxicity by improving solubility and reducing off-target interactions .
- Metabolic Stability : Use liver microsomes (e.g., rat or human) to track oxidative metabolites via LC-MS. Fluorinated aromatic groups resist CYP450-mediated degradation, enhancing pharmacokinetic profiles .
How can researchers investigate degradation pathways and environmental stability?
Answer:
- Environmental Degradation : Expose the compound to advanced oxidation processes (AOPs) with peroxymonosulfate (PMS) and Co-PCN catalysts. Monitor degradation products (e.g., hydroxylated piperazine rings) via HPLC-MS .
- Metabolic Pathways : Incubate with liver microsomes to identify phase I/II metabolites. Fluorinated groups often yield stable metabolites like 4,4’-difluorobenzophenone, requiring stability-indicating assays .
What computational tools predict physicochemical properties like pKa and solubility?
Answer:
- pKa Prediction : Use Sirius T3 for experimental determination or MoKa software for in silico modeling. Piperazine’s basicity (pKa ~9.7) is modulated by substituents; electron-withdrawing groups (e.g., trifluoromethyl) lower basicity .
- Solubility : Apply ESOL or Abraham models to estimate log S. Piperazine derivatives with hydrophilic moieties (e.g., carbothioamide) exhibit improved aqueous solubility .
How do researchers address contradictions in biological activity data across studies?
Answer:
- Data Reconciliation : Compare assay conditions (e.g., cell lines, agonist concentrations). For example, antiplatelet activity in in vitro models may conflict with in vivo results due to bioavailability differences .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity, steric bulk) influencing activity. Meta-analyses of published IC₅₀ values can resolve discrepancies .
What experimental designs optimize carbon capture applications of piperazine derivatives?
Answer:
- Solvent Blending : Incorporate piperazine into K₂CO₃ solutions in PTFE membrane contactors. Piperazine enhances CO₂ absorption rates by 2% via carbamate formation, validated by gas chromatography .
- Stability Testing : Monitor solvent degradation under flue gas conditions (e.g., SO₂ exposure). Piperazine’s vapor pressure requires closed-loop systems to minimize losses .
How is the compound’s therapeutic potential validated in preclinical models?
Answer:
- Anticancer Studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Piperazine-triazole hybrids induce apoptosis via caspase-3 activation, confirmed by flow cytometry .
- Neuropharmacology : Evaluate anxiolytic activity in rodent elevated plus-maze tests. Derivatives with fluorobenzyl groups show dose-dependent GABAergic modulation .
What strategies mitigate challenges in scaling up synthesis for research applications?
Answer:
- Process Optimization : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate/hexane mixtures) in column chromatography .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and minimize impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
